molecular formula C17H24O2 B078210 Citronellyl benzoate CAS No. 10482-77-6

Citronellyl benzoate

Cat. No. B078210
CAS RN: 10482-77-6
M. Wt: 260.4 g/mol
InChI Key: UDPCCAUIDDVTEL-UHFFFAOYSA-N
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Description

Citronellyl benzoate is a chemical compound that belongs to the family of esters. It is a colorless liquid with a pleasant floral scent, and it is widely used in the fragrance industry. Citronellyl benzoate is obtained through the esterification of citronellol and benzoic acid. This process involves the reaction of an alcohol with an acid to form an ester and water. Citronellyl benzoate has various applications in the scientific research field due to its unique chemical properties and effects.

Scientific Research Applications

1. Odor Control

Citronellyl benzoate and related compounds like citronellol and citronellyl valerate have been studied for their application in odor control. A study demonstrated the use of an odorant binding protein for delayed fragrance release from textiles, which involved strong binding of citronellyl valerate and citronellol to the protein, showing potential in odor control applications (Silva et al., 2013).

2. Fragrance and Flavor Industry

Citronellyl benzoate and its derivatives are used in the fragrance and flavor industry. For example, citronellyl diesters have been studied for their thermal properties, indicating their potential use in various industrial applications (Worzakowska, 2014). Additionally, citronellyl disaccharide glycoside, as an aroma precursor, was isolated from rose flowers, further highlighting the role of citronellyl compounds in the fragrance sector (Oka et al., 1998).

3. Antibacterial Applications

Nanoencapsulation of 2-citronellyl benzimidazole demonstrated antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. This research suggests potential applications of citronellyl derivatives in antibacterial treatments (Warsito et al., 2019).

4. Biocatalysis in Chemical Synthesis

Citronellyl acetate, closely related to citronellyl benzoate, has been synthesized using biocatalysis methods. Studies have focused on enzymatic synthesis processes, demonstrating the application of citronellyl compounds in organic synthesis and potentially in the production of bio-based chemicals (Claon & Akoh, 1994).

5. Material Science

In material science, citronellyl compounds have been explored for modifying the properties of materials. For example, citronellyl diesters were studied for their thermal decomposition behavior, which is significant for material science applications, particularly in designing materials with specific thermal properties (Worzakowska, 2014).

properties

CAS RN

10482-77-6

Product Name

Citronellyl benzoate

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl benzoate

InChI

InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3

InChI Key

UDPCCAUIDDVTEL-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1

Other CAS RN

10482-77-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzoic acid (14.6 g, 0.12 mol) and citronellol (15.6 g, 0.1 mol) in tetrahydrofuran (THF) was heated on a water bath for 4 hours after the addition of concentrated sulfuric acid. The reaction was monitored by thin layer chromatography (TLC), and when the reaction was over, the reaction mixture was quenched over ice/water, extracted with THF or methylene chloride, washed with 5% sodium hydrogen carbonate, and dried over magnesium sulfate. The reaction mixture was concentrated under vacuum and purified by open column chromatography to yield 4.95 g (yield: 19%) of a product having the following physical properties.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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